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Compound of Interest

Compound Name: 2-Hydroxymethyl benzoic acid

Cat. No.: B1293570 Get Quote

A Detailed Guide for Researchers and Drug Development Professionals

The structural isomers 2-Hydroxymethyl benzoic acid, 3-Hydroxymethyl benzoic acid, and 4-

Hydroxymethyl benzoic acid, while sharing the same molecular formula (C₈H₈O₃), exhibit

distinct physical and chemical properties due to the varied positions of their functional groups.

These differences are critical in fields like drug development and materials science, where

precise molecular architecture dictates biological activity and material characteristics.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) are indispensable for the unambiguous

identification and characterization of these isomers.

This guide provides a comprehensive comparison of the spectroscopic data for these three

isomers, supported by detailed experimental protocols, to facilitate their differentiation.

Comparative Spectroscopic Data
The following tables summarize the key spectral data for 2-Hydroxymethyl benzoic acid and

its meta and para isomers.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
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Proton Assignment

2-Hydroxymethyl

benzoic acid (δ,

ppm)

3-Hydroxymethyl

benzoic acid (δ,

ppm)

4-Hydroxymethyl

benzoic acid (δ,

ppm)

-COOH ~13.0 (s, 1H) ~13.1 (s, 1H) ~12.9 (s, 1H)

-CH₂- 4.65 (s, 2H) 4.58 (s, 2H) 4.55 (s, 2H)

-OH 5.30 (t, 1H) 5.35 (t, 1H) 5.32 (t, 1H)

Aromatic H

7.90 (d, 1H), 7.60 (t,

1H), 7.45 (d, 1H), 7.35

(t, 1H)

7.85 (s, 1H), 7.80 (d,

1H), 7.50 (d, 1H), 7.45

(t, 1H)

7.90 (d, 2H), 7.40 (d,

2H)

Abbreviations: s = singlet, d = doublet, t = triplet, m = multiplet

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Carbon Assignment

2-Hydroxymethyl

benzoic acid (δ,

ppm)

3-Hydroxymethyl

benzoic acid (δ,

ppm)

4-Hydroxymethyl

benzoic acid (δ,

ppm)

-COOH 168.5 167.8 167.4

-CH₂- 62.5 63.0 62.8

Aromatic C-COOH 131.0 131.5 129.5

Aromatic C-CH₂OH 141.0 140.0 145.0

Aromatic C-H
132.0, 129.5, 128.0,

127.5

132.5, 129.0, 128.5,

127.0
129.8, 128.0

Table 3: Key IR Absorption Frequencies (cm⁻¹)
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Vibrational Mode
2-Hydroxymethyl

benzoic acid

3-Hydroxymethyl

benzoic acid

4-Hydroxymethyl

benzoic acid

O-H Stretch

(Carboxylic Acid)
3200-2500 (broad) 3200-2500 (broad)

3200-2500 (broad)[1]

[2][3]

O-H Stretch (Alcohol) ~3400 (broad) ~3380 (broad) ~3350 (broad)

C=O Stretch

(Carboxylic Acid)
~1680 ~1690 ~1685[1][2]

C-O Stretch (Alcohol) ~1050 ~1070 ~1080

Aromatic C-H Bending

(Out of Plane)
~750 ~800, ~750 ~830

Table 4: Mass Spectrometry Data (Electron Ionization)

Parameter
2-Hydroxymethyl

benzoic acid

3-Hydroxymethyl

benzoic acid

4-Hydroxymethyl

benzoic acid

Molecular Ion (M⁺) m/z 152 m/z 152 m/z 152

Key Fragment Ions

(m/z)

134 ([M-H₂O]⁺), 123

([M-CHO]⁺), 106, 91,

77

134 ([M-H₂O]⁺), 123

([M-CHO]⁺), 106, 91,

77

134 ([M-H₂O]⁺), 123

([M-CHO]⁺), 106, 91,

77

Analysis of Spectroscopic Differences
The positional isomerism of the hydroxymethyl group leads to distinct patterns in the

spectroscopic data, allowing for their differentiation.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is most telling. The

ortho isomer (2-Hydroxymethyl benzoic acid) displays a more complex splitting pattern

due to the close proximity of the two substituents. The para isomer (4-Hydroxymethyl

benzoic acid) exhibits a highly symmetrical pattern, typically two doublets, due to the

magnetic equivalence of protons on opposite sides of the benzene ring. The meta isomer (3-

Hydroxymethyl benzoic acid) shows an intermediate and asymmetric pattern.
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¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons are influenced by the

electronic effects of the substituents. The carbon atom bearing the hydroxymethyl group in

the para isomer is notably shifted downfield to around 145.0 ppm, which is a key

distinguishing feature.

IR Spectroscopy: While the major functional group frequencies (O-H and C=O stretches) are

similar across the isomers, the out-of-plane C-H bending vibrations in the fingerprint region

(below 900 cm⁻¹) are characteristic of the substitution pattern on the benzene ring.[4] The

ortho isomer shows a strong band around 750 cm⁻¹, the meta isomer has bands around 800

and 750 cm⁻¹, and the para isomer displays a characteristic band around 830 cm⁻¹.

Mass Spectrometry: Electron ionization mass spectrometry yields the same molecular ion

peak at m/z 152 for all three isomers. While the primary fragmentation pathways, such as the

loss of water ([M-H₂O]⁺) and the formyl radical ([M-CHO]⁺), are common to all, subtle

differences in the relative abundances of fragment ions may be observed, though these are

often less reliable for definitive isomer identification compared to NMR and IR.[3]

Experimental Protocols
The data presented in this guide were obtained using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer was used for both ¹H and ¹³C NMR analysis.

[5]

Sample Preparation: Approximately 10-15 mg of the analyte was dissolved in 0.7 mL of

deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal

standard (δ 0.00).

¹H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, a relaxation

delay of 1 second, and 16 scans.

¹³C NMR Acquisition: Spectra were acquired with a spectral width of 240 ppm, a relaxation

delay of 2 seconds, and 512 scans, using a proton-decoupled pulse sequence.
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Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-

corrected to obtain the final spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation: An FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS)

detector was used.

Sample Preparation: A small amount of the solid sample was mixed with dry potassium

bromide (KBr) powder in an agate mortar and pestle. The mixture was then compressed into

a thin, transparent pellet.

Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.[4] A total of 32 scans were co-added to enhance the signal-to-noise ratio. A

background spectrum of a pure KBr pellet was subtracted from the sample spectrum.[4]

Data Processing: The resulting interferogram was Fourier transformed to generate the final

absorption spectrum.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an electron ionization (EI) source and a

quadrupole mass analyzer was used.

Sample Introduction: The sample was introduced into the ion source via a direct insertion

probe.

Ionization: Electron ionization was performed at 70 eV.

Mass Analysis: The mass analyzer was scanned over a mass-to-charge (m/z) range of 50-

300.

Data Acquisition: The ion abundance was plotted against the m/z ratio to generate the mass

spectrum.

Visualization of Isomeric Comparison
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The following diagram illustrates the logical workflow for differentiating the isomers based on

their key spectroscopic features.

Isomer Mixture
(C₈H₈O₃)

¹H NMR Analysis
(Aromatic Region)

FTIR Analysis
(Fingerprint Region)

Mass Spectrometry

2-Hydroxymethyl
benzoic acid

Complex Multiplets

3-Hydroxymethyl
benzoic acid

Asymmetric Pattern

4-Hydroxymethyl
benzoic acid

Symmetric Doublets

~750 cm⁻¹ bend

~800, ~750 cm⁻¹ bends

~830 cm⁻¹ bend

m/z = 152
(Molecular Ion)

m/z = 152
(Molecular Ion)

m/z = 152
(Molecular Ion)
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Click to download full resolution via product page

Caption: Workflow for Isomer Differentiation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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